molecular formula C9H12F3NO3 B1476038 1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid CAS No. 2098011-51-7

1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid

Cat. No.: B1476038
CAS No.: 2098011-51-7
M. Wt: 239.19 g/mol
InChI Key: KSTAYLFYISPYCH-UHFFFAOYSA-N
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Description

“1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C9H12F3NO3 . It is related to tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate .


Synthesis Analysis

An alternative metal-free amination approach has been reported for the synthesis of 3-trifluoromethyl aniline derivatives. This involves an efficient annulation reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and α,β-unsaturated carbonyl compounds with NH4OAc or amines .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The reaction proceeds via a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .

Scientific Research Applications

Catalyst in Cyclisation Reactions

Research has shown that trifluoromethanesulfonic (triflic) acid acts as an excellent catalyst in cyclisation reactions, particularly for inducing 5-endo cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines. This process demonstrates the utility of trifluoro-containing compounds in synthesizing polycyclic systems efficiently (Haskins & Knight, 2002).

Synthesis of Trifluoromethyl-Substituted Aminopyrroles

Another study highlighted the use of 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block for creating trifluoromethyl-substituted aminopyrroles. This strategy, based on 2H-azirine ring expansion, facilitates the preparation of various substituted pyrroles, which are valuable in medicinal chemistry and materials science (Khlebnikov et al., 2018).

Structural and Spectroscopic Analysis

The diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid has been thoroughly characterized through X-ray analysis, FTIR, and NMR spectroscopies, along with DFT calculations. This research provides insights into the stereochemical configurations and intermolecular interactions present in compounds related to 1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid, offering a foundation for further structural analysis of similar compounds (Bartoszak-Adamska et al., 2011).

Photostability and Photochemical Reactions

Investigations into the photochemistry of related compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, demonstrate how specific functional groups, including the trifluoromethyl group, influence photostability and reaction pathways under irradiation. This knowledge is crucial for developing materials and drugs with desired photochemical properties (Mella et al., 2001).

Novel Synthesis Methods

Research also extends into novel synthesis methods for protected 2-substituted-4-oxo-piperidine derivatives, showcasing the versatility of trifluoro-containing compounds in organic synthesis. These methodologies are essential for the development of new pharmaceuticals and materials (Lau et al., 2002).

Mechanism of Action

Safety and Hazards

The safety information for tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate, a related compound, includes several hazard statements such as H315, H319, and H335, and several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidine is a significant scaffold in drug discovery, and its derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amidases, which are enzymes that catalyze the hydrolysis of amides to produce carboxylic acids and ammonia . The interaction between this compound and amidases is crucial for its biochemical activity, as it influences the enzyme’s catalytic efficiency and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways by interacting with specific receptors or enzymes involved in these pathways . Additionally, it can affect gene expression by altering the transcriptional activity of certain genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding . This inhibition can lead to changes in cellular processes and gene expression, ultimately affecting cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can also result in cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and gene expression . Toxic or adverse effects may also be observed at high doses, highlighting the importance of determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the production of various metabolites . These metabolic pathways can influence the compound’s biochemical activity and its effects on cellular function. For example, the compound can be metabolized by amidases to produce carboxylic acids, which can then participate in other biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

1-(3,3,3-trifluoro-2-oxopropyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO3/c10-9(11,12)7(14)5-13-3-1-2-6(4-13)8(15)16/h6H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTAYLFYISPYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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